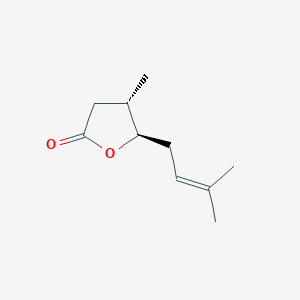

Trans-eldanolide

Description

Trans-eldanolide (LMFA07040013) is a naturally occurring lactone classified under fatty acid derivatives (FA 10:2). Its chemical structure is defined as 3S,7-Dimethyl-6-octene-4R-olide, with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.115030 g/mol . The compound features a γ-lactone ring (5-membered) with a trans-configuration at the 4R position, distinguishing it from its cis-isomer.

Propriétés

Formule moléculaire |

C10H16O2 |

|---|---|

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one |

InChI |

InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

Clé InChI |

ARNPQYFYGKMXGD-DTWKUNHWSA-N |

SMILES isomérique |

C[C@H]1CC(=O)O[C@@H]1CC=C(C)C |

SMILES canonique |

CC1CC(=O)OC1CC=C(C)C |

Synonymes |

6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol eldanolide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between trans-eldanolide and related lactones:

| Compound Name | LMFA ID | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | FA Classification | Key Structural Features |

|---|---|---|---|---|---|---|

| Trans-eldanolide | LMFA07040013 | 3S,7-Dimethyl-6-octene-4R-olide | C₁₀H₁₆O₂ | 168.115030 | 10:2 | γ-lactone, trans-4R configuration |

| Cis-eldanolide | LMFA07040015 | 3S,7-Dimethyl-6-octene-4S-olide | C₁₀H₁₆O₂ | 168.115030 | 10:2 | γ-lactone, cis-4S configuration |

| Suspensolide | LMFA07040014 | 4,8-Dimethyl-3E,8E-decadien-10-olide | C₁₂H₁₈O₂ | 194.130680 | 12:3 | δ-lactone (6-membered), conjugated dienes |

| gamma-Octanolide | LMFA07040016 | 5-Butyl-dihydrofuran-2(3H)-one | C₈H₁₄O₂ | 142.099380 | 8:1 | γ-lactone, saturated alkyl chain |

| delta-Octanolide | LMFA07040017 | 6-Propyl-tetrahydropyran-2-one | C₈H₁₄O₂ | 142.099380 | 8:1 | δ-lactone (6-membered), saturated chain |

| (2-Hydroxymethyl-cyclohexyl)-acetic acid lactone | LMFA07040018 | Octahydrobenzopyran-3-one | C₉H₁₄O₂ | 154.099380 | 9:2 | Bicyclic δ-lactone, fused cyclohexane ring |

Key Observations:

Stereochemical Variations: Cis- vs. Trans-eldanolide: The 4R (trans) and 4S (cis) configurations in eldanolides significantly alter their three-dimensional shape, which may influence biological activity. For instance, trans-configurations often exhibit higher thermal stability and distinct receptor-binding affinities compared to cis-forms .

Lactone Ring Size: Trans-eldanolide and gamma-octanolide are γ-lactones (5-membered rings), while suspensolide and delta-octanolide are δ-lactones (6-membered). Larger rings (e.g., δ-lactones) typically exhibit reduced ring strain and enhanced stability but may show lower volatility .

In contrast, trans-eldanolide (FA 10:2) has a single double bond, balancing rigidity and flexibility .

Bicyclic vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.